

Application Notes and Protocols for DDAO

Solution Preparation

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Compound of Interest

Compound Name: DDAO

Cat. No.: B1674557

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Introduction

7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as **DDAO**, is a versatile near-infrared (NIR) fluorescent probe.^{[1][2][3]} Due to its long emission wavelength and tunable excitation, it is extensively used in various biological assays.^{[1][3]} **DDAO** is a key reagent for detecting the activity of enzymes like β -galactosidase and sulfatase, and it serves as a fluorogenic substrate in horseradish peroxidase (HRP)-based assays such as ELISA.^{[1][3]} Proper preparation of **DDAO** stock and working solutions is critical for obtaining accurate and reproducible results. This document provides detailed protocols and data for researchers, scientists, and drug development professionals.

Quantitative Data Summary

For ease of reference, the key quantitative properties, solubility, and storage information for **DDAO** are summarized in the tables below.

Table 1: Physical and Chemical Properties of **DDAO**

Property	Value	Reference
Full Chemical Name	7-Hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)	[4][5]
Molecular Formula	C ₁₅ H ₁₁ Cl ₂ NO ₂	[1][2][5]
Molecular Weight	308.16 g/mol	[1][2][5]
CAS Number	118290-05-4	[1][2][5]
Appearance	Black or Purple to Purplish-Red Solid	[1][2][4]
Excitation Maximum (λ _{ex})	~648 nm (tunable 600-650 nm)	[1][2][3][4][6]
Emission Maximum (λ _{em})	~658 nm	[1][2][4][6]

Table 2: Solubility and Storage Recommendations for **DDAO**

Condition	Recommendation	Reference
Solvents	DMSO, Ethanol, Water	[3]
Solubility in DMSO	10.42 mg/mL (33.81 mM); Sonication recommended	[1][3]
Storage (Powder)	-20°C for up to 3 years; Protect from light	[3]
Storage (Stock Solution)	-80°C for 6-12 months; -20°C for 1 month	[1][3]
Handling	Protect from light to prevent photobleaching	[3]

Experimental Protocols

Protocol 1: Preparation of DDAO Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for further dilutions.

Materials:

- **DDAO** powder (MW: 308.16 g/mol)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes or amber vials
- Vortex mixer
- Sonicator (optional, but recommended)[1][3]
- Calibrated analytical balance and weighing paper

Procedure:

- Equilibration: Allow the **DDAO** powder container to warm to room temperature before opening to prevent moisture condensation.
- Calculation: Determine the mass of **DDAO** required. To prepare 1 mL of a 10 mM stock solution:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 308.16 \text{ g/mol} \times 1000 \text{ mg/g} = 3.08 \text{ mg}$
- Weighing: Accurately weigh out 3.08 mg of **DDAO** powder and place it into a sterile microcentrifuge tube or amber vial.
- Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the **DDAO** powder.
- Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the powder does not dissolve completely, sonicate the solution for 5-10 minutes.[1][3] Gentle heating may also aid dissolution.[1]

- Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in light-protected tubes. Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).^{[1][3]} Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of DDAO Working Solution

The working solution is prepared by diluting the stock solution into an appropriate aqueous buffer immediately before use. The final concentration will depend on the specific application.

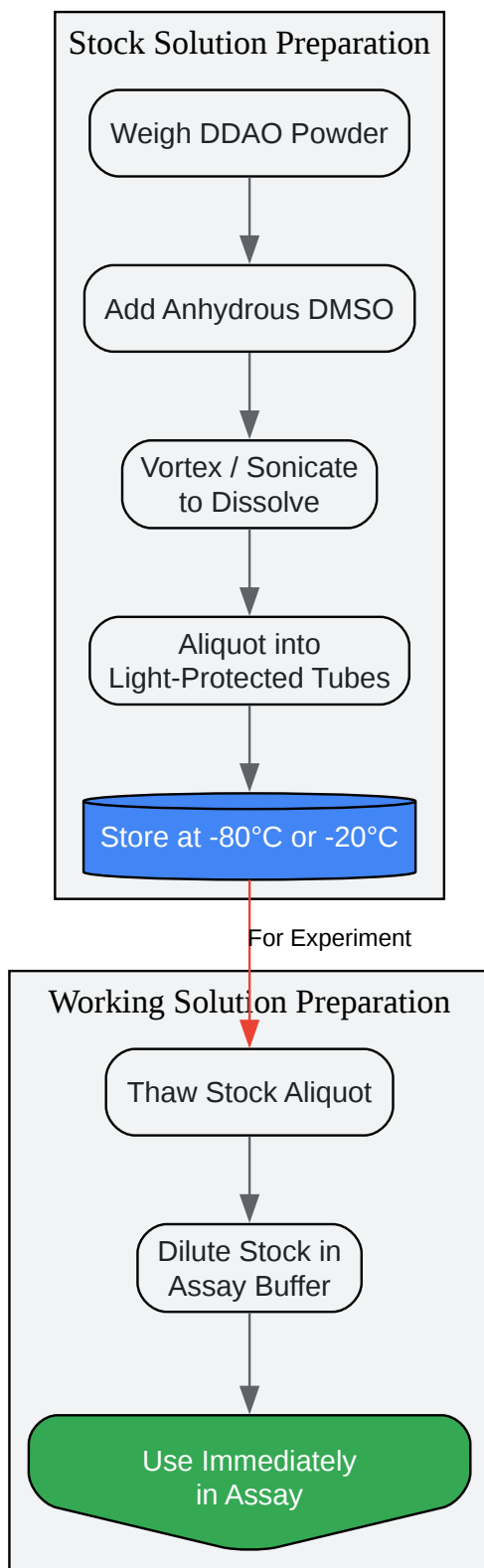
Materials:

- **DDAO** stock solution (e.g., 10 mM in DMSO)
- Assay buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, or cell culture medium without serum)
- Sterile conical or microcentrifuge tubes

Procedure:

- Thawing: Thaw a single aliquot of the **DDAO** stock solution at room temperature, protected from light.
- Calculation: Determine the volume of stock solution needed for the desired final concentration and volume. For example, to prepare 1 mL of a 50 µM working solution from a 10 mM stock:
 - Use the dilution formula: $M_1V_1 = M_2V_2$
 - $(10,000 \text{ µM}) \times V_1 = (50 \text{ µM}) \times (1000 \text{ µL})$
 - $V_1 = (50 \times 1000) / 10,000 = 5 \text{ µL}$
- Dilution: Add 995 µL of the desired assay buffer to a sterile tube. Add 5 µL of the 10 mM **DDAO** stock solution to the buffer.
- Mixing: Vortex the tube gently to ensure the solution is homogeneous.

- Usage: Use the working solution immediately in your assay. Do not store diluted aqueous working solutions.



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Diagram 1: Workflow for preparing **DDAO** stock and working solutions.

Application Notes & Protocols

Application Note 1: General Protocol for Enzyme Activity Assays

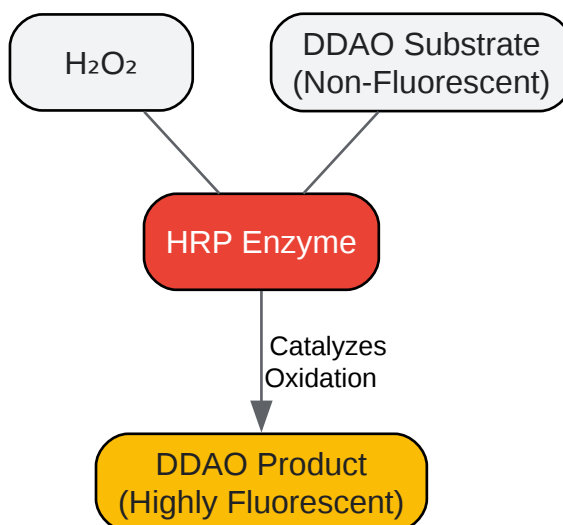
DDAO can serve as a fluorogenic substrate for various enzymes. The enzymatic reaction cleaves a masking group, releasing the highly fluorescent **DDAO** molecule.

Protocol:

- Reagent Preparation:
 - Prepare the **DDAO** working solution in the appropriate assay buffer (e.g., 50 mM sodium phosphate, pH 7.4). The final concentration typically ranges from 10-100 μ M and should be optimized for the specific enzyme.
 - Prepare the enzyme solution and sample (e.g., cell lysate, purified protein) in the same assay buffer.
- Assay Setup:
 - Pipette the sample/enzyme solution into the wells of a black microplate suitable for fluorescence measurements.
 - Include appropriate controls: a no-enzyme control (buffer only) to measure background fluorescence and a positive control if available.
- Reaction Initiation: Add the **DDAO** working solution to each well to start the reaction.
- Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-60 minutes).^[3] Protect the plate from light during incubation.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or fluorescence microscope. Set the excitation wavelength to ~645 nm and the emission

wavelength to ~660 nm.[2]

- Data Analysis: Subtract the background fluorescence (no-enzyme control) from the sample readings. Enzyme activity is proportional to the increase in fluorescence intensity over time.



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